(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Chiral Agrochemicals Pyrethroid Insecticides Stereoselective Toxicity

Procurement of enantiopure (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 61826-76-4) is essential for synthesizing high-activity pyrethroid insecticides such as esfenvalerate, deltamethrin, and fluvalinate. The (S)-enantiomer is the pharmacophoric determinant for pesticidal activity; racemic substitution dilutes potency by ≥50%, requiring double the application rate and increasing environmental load. Direct use of this chiral cyanohydrin eliminates costly downstream resolution. Ensure batch-specific enantiomeric excess (ee) and stabilizer content (e.g., citric/boric acid) to maintain stereochemical integrity during storage. Ideal for agrochemical manufacturers and R&D groups developing sustainable, biocatalytic routes.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 61826-76-4
Cat. No. B195279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
CAS61826-76-4
Synonyms(S)-α-Hydroxy-3-phenoxybenzeneacetonitrile;  (S)-(-)-α-Cyano-3-phenoxybenzyl Alcohol;  (S)-α-Cyano-3-phenoxybenzyl Alcohol;  (S)-α-Cyano-m-phenoxybenzyl Alcohol;  (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile;  3-Phenoxybenzaldehyde (S)-Cyanohydrin;  S-3-Phenoxy
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
InChIInChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1
InChIKeyGXUQMKBQDGPMKZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Pale Yellow Oil

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 61826-76-4): Chiral Cyanohydrin Intermediate for High-Potency Pyrethroid Insecticide Synthesis


(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol, is a chiral cyanohydrin derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.25 . It serves as a critical enantiopure building block in the industrial synthesis of several commercially significant synthetic pyrethroid insecticides, including esfenvalerate, deltamethrin, and fluvalinate . The compound features a stereogenic benzylic carbon bearing a hydroxyl and a nitrile group, and its (S)-absolute configuration is essential for conferring high insecticidal activity to the final ester products [1].

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: Why Racemic or (R)-Enantiomer Substitution Compromises Pyrethroid Potency


Generic substitution with racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile or the (R)-enantiomer is not scientifically valid for pyrethroid insecticide synthesis. In pyrethroid esters, the (S)-α-hydroxynitrile moiety is established as the pharmacophoric determinant for high pesticidal activity [1]. Racemic mixtures contain 50% of the inactive or less active (R)-enantiomer, which effectively dilutes the active ingredient concentration and necessitates higher application rates. Direct comparative studies demonstrate that the resolved (S)-enantiomer-based insecticides (e.g., esfenvalerate) are at least four times more toxic to target organisms than their racemic counterparts (e.g., fenvalerate) , while analogous comparisons between gamma-cyhalothrin (single active enantiomer) and lambda-cyhalothrin (racemate) show that the racemate requires approximately twice the concentration to achieve equivalent effects [2]. Substitution thus directly undermines efficacy and increases environmental load.

Quantitative Differentiation Evidence: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile vs. Racemic and Alternative Enantiomers


Enantiomeric Configuration Determines Insecticidal Activity: (S)-Enantiomer Confers 4× Higher Toxicity in Fenvalerate Series

The (S)-enantiomer of the cyanohydrin intermediate is critical for the insecticidal activity of derived pyrethroid esters. In a direct comparative toxicity study using earthworms (Eisenia fetida), the (S)-enantiomer-based insecticide esfenvalerate (synthesized from (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile) was found to be at least 4 times more toxic than its racemic counterpart fenvalerate in both filter paper contact and artificial soil tests . This magnitude of difference is consistent across pyrethroid classes; a patent on structurally related α-cyano-3-phenoxybenzyl esters explicitly claims that the optically active (S)-enantiomer possesses activity 4 times that of the racemic modification [1].

Chiral Agrochemicals Pyrethroid Insecticides Stereoselective Toxicity

Enantiomeric Excess (ee) and Conversion Efficiency in Biocatalytic Synthesis: 98% Conversion and 93% ee Achievable

High enantiomeric purity is essential for downstream pyrethroid synthesis. While the (R)-enantiomer has been synthesized with 98% molar conversion and 93% enantiomeric excess (ee) using a hydroxynitrile lyase from Amygdalus pedunculata [1], the (S)-enantiomer is commercially targeted via alternative enzymatic routes. Lipase-catalyzed alcoholysis of the butanoate ester of racemic 2-hydroxy-(3-phenoxyphenyl)acetonitrile using Pseudomonas cepacia lipase immobilized in a gelatin matrix ('Gelozyme') yields (S)-2-hydroxy-(3-phenoxy)phenylacetonitrile with high enantioselectivity [2]. This immobilized enzyme system demonstrates operational stability over 25 cycles with less than 10% loss in activity, providing a robust and scalable production method for the (S)-enantiomer that is not equally efficient for the (R)-enantiomer [2].

Biocatalysis Enzymatic Resolution Green Chemistry

Stability of (S)-Enantiomer: Citric Acid/Boric Acid Stabilization Prevents Racemization and Decomposition

Enantiomerically enriched cyanohydrins are inherently unstable and prone to racemization and decomposition via retro-cyanohydrin reaction. A patented stabilization method specifically addresses (R)- and (S)-3-phenoxybenzaldehyde cyanohydrin by adding 0.01 to 5% by weight of citric acid and/or boric acid or boric anhydride as a stabilizer [1]. This method ensures prolonged retention of both chemical purity and enantiomeric excess during storage and under thermal stress, conditions under which unstabilized cyanohydrins degrade rapidly [1]. Commercial vendors of (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile routinely supply the compound with a purity of ≥95% (typically containing less than 10% ethyl acetate as a stabilizer or residual solvent) as verified by HPLC, NMR, and GC batch analysis .

Chemical Stability Chiral Storage Process Chemistry

Application Specificity: Exclusive Use in High-Value Pyrethroids Esfenvalerate, Fluvalinate, and Deltamethrin

The (S)-enantiomer of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is not a general-purpose intermediate; it is specifically required for the synthesis of the most potent and commercially successful pyrethroid insecticides. The compound is explicitly identified as the key intermediate for esfenvalerate (Sumitomo Chemical), deltamethrin (Hoechst), and fluvalinate [REFS-1, REFS-2]. In each case, the (S)-configuration of the cyanohydrin moiety is essential for the final product's insecticidal activity. The racemic cyanohydrin cannot substitute in these syntheses without a subsequent resolution step, which introduces additional cost and reduces overall yield. For fluvalinate, commercial products now exclusively use the R-isomer (tau-fluvalinate) for specific applications, but the (S)-cyanohydrin remains essential for the synthesis of other major pyrethroids [2].

Insecticide Synthesis Pyrethroid Intermediates Agrochemical Manufacturing

Commercially Available Purity: ≥95% with Batch-Specific QC Documentation

Reputable vendors supply (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile with a standard purity of ≥95%, as verified by HPLC, NMR, and GC analysis . The product typically contains less than 10% ethyl acetate (EA) as a residual solvent or stabilizer. This purity level is adequate for most synthetic applications, including the preparation of esfenvalerate and deltamethrin. Batch-specific certificates of analysis are available from suppliers such as Bide Pharmatech and BLD Pharm, enabling procurement teams to verify compliance with required specifications [REFS-1, REFS-2].

Quality Control Analytical Chemistry Procurement Specifications

Procurement-Driven Application Scenarios for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 61826-76-4)


Synthesis of Esfenvalerate: Leveraging 4× Higher Toxicity for Reduced Application Rates

Esfenvalerate, the insecticidally active (S)-enantiomer of fenvalerate, is synthesized by esterifying (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile with (S)-2-(4-chlorophenyl)-3-methylbutyric acid. Direct use of the (S)-cyanohydrin eliminates the need for chiral resolution, ensuring high stereochemical purity of the final product. As demonstrated in comparative toxicity studies, esfenvalerate is at least 4 times more toxic to target organisms than the racemic fenvalerate , enabling lower application rates and reduced environmental impact. Procurement of high-purity (S)-cyanohydrin is therefore critical for cost-effective esfenvalerate manufacturing.

Synthesis of Deltamethrin: Ensuring Potency Through Stereochemical Integrity

Deltamethrin, a widely used pyrethroid insecticide, requires the (S)-cyanohydrin intermediate for optimal activity. The annual demand for pyrethroid pesticides synthesized from (S)-2-hydroxy-(3-phenoxy)phenylacetonitrile is estimated at up to 7000 tons per annum . Maintaining enantiomeric purity during storage is essential; stabilized (S)-cyanohydrin (e.g., with citric/boric acid) prevents racemization and decomposition [1], ensuring that the stereochemical integrity of the intermediate is preserved prior to esterification. Procurement should include verification of stabilizer content and batch-specific enantiomeric excess.

Biocatalytic Process Development: Utilizing Immobilized Lipase Systems for Green Synthesis

The (S)-enantiomer can be produced via lipase-catalyzed alcoholysis using immobilized Pseudomonas cepacia lipase in a gelatin matrix ('Gelozyme'), which demonstrates operational stability over 25 cycles with less than 10% loss in activity . This biocatalytic approach offers a greener alternative to traditional chemical resolution, reducing waste and improving atom economy. For research groups and industrial R&D focused on sustainable synthesis, sourcing the (S)-cyanohydrin from suppliers that employ enzymatic methods—or acquiring the compound for in-house biocatalytic optimization—aligns with green chemistry principles.

Quality Control and Reference Standard for Chiral Pyrethroid Analysis

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile serves as a reference standard and impurity marker for the quality control of pyrethroid insecticides. It is listed as Deltamethrin Related Compound 4 in pharmacopoeial contexts and is used to verify the stereochemical purity of deltamethrin and related products . Procurement of the compound with documented purity (≥95%) and full analytical characterization (NMR, HPLC, GC) is essential for analytical laboratories involved in pesticide residue analysis and regulatory compliance testing.

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